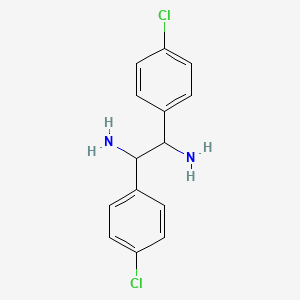

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPUZSHKRJDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86212-34-2 | |

| Record name | 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: Structure, Properties, and Applications in Asymmetric Synthesis

Introduction

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a vicinal diamine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and asymmetric catalysis. Its rigid backbone, conferred by the two phenyl rings, and the presence of two chiral centers make it a valuable scaffold for the development of chiral ligands and pharmacologically active molecules. The electron-withdrawing nature of the para-chloro substituents on the phenyl rings can significantly influence the electronic properties of metal complexes derived from this diamine, thereby modulating their catalytic activity and selectivity.

This technical guide provides an in-depth exploration of the structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a central ethane bridge connecting two 4-chlorophenyl groups and two amine functionalities at the C1 and C2 positions. The presence of two stereogenic centers at these carbon atoms gives rise to three possible stereoisomers: the (1R,2R)-enantiomer, the (1S,2S)-enantiomer, and the achiral meso-(1R,2S)-diastereomer.

Caption: General structure of this compound highlighting the two stereocenters (*).

The stereoisomeric purity of the diamine is paramount for its application in asymmetric synthesis, where the chirality of the ligand dictates the stereochemical outcome of the reaction. The meso form, being achiral, is generally not useful for enantioselective catalysis but can serve as a starting material for other applications.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄Cl₂N₂ | PubChem[1] |

| Molecular Weight | 281.18 g/mol | PubChem[1] |

| Appearance | White to yellow powder | ChemicalBook[2] |

| Boiling Point (Predicted) | 418.6 ± 40.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 9.32 ± 0.10 | ChemicalBook[2] |

Spectroscopic Characterization:

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, predicted spectra can provide valuable guidance for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-7.5 ppm. The benzylic protons (CH-N) would likely appear as a singlet or a multiplet around 4.0-4.5 ppm, and the amine protons (NH₂) would present as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 120 and 145 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The benzylic carbons (CH-N) are expected to resonate in the range of 50-60 ppm. Online prediction tools can be used to obtain more specific estimated chemical shifts.[3]

Synthesis and Chiral Resolution

The synthesis of 1,2-diarylethane-1,2-diamines is well-established in the chemical literature. A common and effective method involves the reductive amination of the corresponding α-diketone (benzil). While a specific protocol for this compound is not widely published, the synthesis of its close and extensively studied analog, 1,2-diphenylethanediamine, from benzil provides a robust and adaptable template.

Synthesis of Racemic 1,2-Diarylethane-1,2-diamine

The following protocol is adapted from the well-documented synthesis of 1,2-diphenylethanediamine and is expected to be highly applicable for the synthesis of this compound from 4,4'-dichlorobenzil.

Caption: Workflow for the synthesis of a racemic 1,2-diarylethane-1,2-diamine.

Experimental Protocol (Adapted for this compound):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-dichlorobenzil (1 equivalent), ammonium acetate (10-20 equivalents), and a suitable solvent such as ethanol or glacial acetic acid.

-

Imine Formation: Heat the mixture to reflux for 1-2 hours to facilitate the formation of the di-imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After cooling the reaction mixture, a reducing agent is introduced. For a one-pot procedure, a milder reducing agent like sodium cyanoborohydride that selectively reduces the imine in the presence of the ketone can be used.[4] Alternatively, the intermediate imine can be isolated and then reduced using a more potent reducing agent like sodium borohydride or through catalytic hydrogenation (e.g., H₂, Pd/C).

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product, a mixture of racemic and meso diastereomers, is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as a convenient in-situ source of ammonia for the initial formation of the imine. The large excess drives the equilibrium towards the product.

-

Solvent: Acetic acid can act as both a solvent and a catalyst for imine formation. Ethanol is a common solvent for reductions with borohydrides.

-

Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride is advantageous for one-pot syntheses due to its selectivity for the protonated imine over the carbonyl group.[4][5] Catalytic hydrogenation offers a greener alternative.

Chiral Resolution of the Racemic Diamine

The separation of the enantiomers of a racemic 1,2-diarylethane-1,2-diamine is most commonly achieved by classical resolution using a chiral resolving agent, such as tartaric acid. The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.

Caption: Workflow for the chiral resolution of a racemic 1,2-diarylethane-1,2-diamine using tartaric acid.

Experimental Protocol (Adapted for this compound):

-

Salt Formation: Dissolve the racemic diamine in hot ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot ethanol.

-

Crystallization: Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric salt of one enantiomer will preferentially crystallize upon cooling. The mixture is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Isolation: The crystals are collected by filtration, washed with cold ethanol, and dried. To achieve high enantiomeric purity, several recrystallizations may be necessary.

-

Liberation of the Free Amine: The resolved diastereomeric salt is treated with an aqueous base (e.g., NaOH) to deprotonate the amine and dissolve the tartaric acid. The free enantiomerically pure diamine is then extracted with an organic solvent, dried, and the solvent is removed to yield the final product. The other enantiomer can be recovered from the mother liquor.

Trustworthiness of the Protocol: This method of chiral resolution is a self-validating system. The enantiomeric purity of the resolved diamine can be readily determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the final product.

Applications in Asymmetric Catalysis and Drug Development

Chiral 1,2-diamines are privileged ligands in asymmetric catalysis due to their ability to form stable chelate complexes with a variety of transition metals, creating a well-defined chiral environment around the metal center.

Asymmetric Transfer Hydrogenation

One of the most significant applications of chiral 1,2-diarylethane-1,2-diamines is as ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[2][6] Ruthenium complexes of N-tosylated 1,2-diamines are particularly effective catalysts for this transformation.

The general mechanism involves the formation of a metal hydride species, which then transfers a hydride to the ketone in an enantioselective manner, dictated by the chirality of the diamine ligand.

Expertise in Action: The electronic properties of the diamine ligand are crucial for catalytic efficiency. The electron-withdrawing chloro-substituents in this compound are expected to increase the acidity of the N-H protons in the catalyst precursor, facilitating the formation of the active metal-amido complex and enhancing catalytic activity.

Role in Drug Development

This compound and its derivatives have been utilized as key building blocks in the synthesis of potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[7] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases, making its inhibitors valuable therapeutic agents.[4][8][9][10] The diamine scaffold provides a rigid and stereochemically defined core from which pharmacophoric groups can be appended to achieve high-affinity binding to the biological target.

The synthesis of these inhibitors often involves the derivatization of the amine groups of the enantiomerically pure diamine to introduce functionalities that can engage in specific interactions with the target protein.

Conclusion

This compound is a versatile and valuable compound for researchers in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and tunable electronic properties make it an attractive ligand for asymmetric catalysis and a promising scaffold for the design of novel therapeutics. The established methodologies for the synthesis and chiral resolution of analogous 1,2-diamines provide a solid foundation for the preparation and utilization of this compound in various research and development endeavors.

References

- Gawroński, J., & Skowronek, P. (2012). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Wiadomości Chemiczne, 66(1-2), 5-28.

- Wu, X., Li, X., & Hems, W. (2005). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters, 7(15), 3421–3424.

- Foubelo, F., Nájera, C., & Sansano, J. M. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(13), 5746-5795.

- Li, W., et al. (2022). Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. Organic Letters, 24(35), 6455–6459.

- Kent, S. B. H., & Durek, T. (2016). Synthesis of Tumor Necrosis Factor α for Use as a Mirror-Image Phage Display Target.

-

SpectraBase. (n.d.). bis-(4-Chlorophenyl)-amine. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 432152, 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine. Retrieved from [Link]

- Faillaci, F., et al. (2004). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 9(1), 25-34.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

- Matsui, T., et al. (2002). Highly potent inhibitors of TNF-alpha production. Part 2: identification of drug candidates. Bioorganic & Medicinal Chemistry Letters, 12(6), 907-910.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522323, N-(4-chlorophenyl)benzene-1,2-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Haupt, K., et al. (2023). Synthetic Peptide Antibodies as TNF-α Inhibitors: Molecularly Imprinted Polymer Nanogels Neutralize the Inflammatory Activity of TNF-α in THP-1 Derived Macrophages.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 23.

-

Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Retrieved from [Link]

-

Journal of Cheminformatics. (2019). Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,2-BIS(4-CHLOROPHENYL)ETHANE. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). [Supporting Information] Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation. Retrieved from [Link]

Sources

- 1. 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine | C14H14Cl2N2 | CID 432152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rua.ua.es [rua.ua.es]

- 3. Visualizer loader [nmrdb.org]

- 4. Structure-Based Design, Synthesis and Bioactivity of a New Anti-TNFα Cyclopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly potent inhibitors of TNF-alpha production. Part 2: identification of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Tumor Necrosis Factor α for Use as a Mirror-Image Phage Display Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Peptide Antibodies as TNF-α Inhibitors: Molecularly Imprinted Polymer Nanogels Neutralize the Inflammatory Activity of TNF-α in THP-1 Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of chiral 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.

An In-Depth Technical Guide to the Synthesis of Chiral 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Abstract

Chiral this compound stands as a pivotal C₂-symmetric vicinal diamine, extensively utilized as a ligand in asymmetric catalysis. Its unique structural and electronic properties, imparted by the para-substituted chlorine atoms, make it an invaluable tool for medicinal chemists and researchers in drug development. This guide provides a comprehensive overview of the synthetic routes to this important molecule, focusing on the preparation of the racemic diamine and subsequent chiral resolution. Detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing yield and enantioselectivity are presented to equip researchers with the practical knowledge required for its successful synthesis and application.

Introduction: The Significance of C₂-Symmetric Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed reactions.[1][2] Their ability to form stable chelate complexes with transition metals creates a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming transformations.[3][4] The C₂-symmetry of these ligands is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

Among this class of ligands, this compound has emerged as a particularly effective ligand. The electron-withdrawing nature of the chlorine substituents can modulate the electronic properties of the metal center, thereby influencing both catalytic activity and enantioselectivity.[5] This guide will delineate a reliable and scalable synthetic pathway to access both enantiomers of this valuable ligand.

Retrosynthetic Analysis and Strategic Approach

The synthesis of chiral this compound is most practically achieved through a convergent strategy. The primary disconnection leads back to the racemic diamine, which can be accessed from the corresponding diketone, 4,4'-dichlorobenzil. The chiral resolution of the racemic diamine is then undertaken as the final key step.

Diagram 1: Retrosynthetic Analysis

Caption: A retrosynthetic pathway for chiral this compound.

Synthesis of the Racemic Precursor: this compound

The synthesis of the racemic diamine is a two-step process commencing with the preparation of the α-diketone, 4,4'-dichlorobenzil, followed by a reductive amination.

Step 1: Synthesis of 4,4'-Dichlorobenzil

4,4'-Dichlorobenzil is a key intermediate and can be synthesized from 4-chlorobenzaldehyde via a benzoin condensation followed by oxidation, or more directly from 4,4'-dichlorobenzoin. A common laboratory preparation involves the oxidation of 4,4'-dichlorobenzoin.

Experimental Protocol: Oxidation of 4,4'-Dichlorobenzoin

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dichlorobenzoin (1.0 eq) in glacial acetic acid.

-

Add nitric acid (2.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure 4,4'-dichlorobenzil as yellow needles.

Step 2: Reductive Amination to form Racemic this compound

The conversion of the diketone to the diamine is achieved through a reductive amination process. This involves the condensation of 4,4'-dichlorobenzil with an ammonia source to form a diimine intermediate, which is then reduced in situ.

Experimental Protocol: One-Pot Reductive Amination

-

To a solution of 4,4'-dichlorobenzil (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (3.0 eq).[6]

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood due to the use of a cyanide-containing reagent.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of 2M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2M NaOH until a pH of >12 is reached.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. The product can be further purified by column chromatography or recrystallization.

Diagram 2: Synthesis of Racemic Diamine

Caption: The two-step synthesis of the racemic diamine from 4,4'-dichlorobenzoin.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of the racemic diamine is most effectively achieved by classical resolution using a chiral resolving agent. Tartaric acid is a commonly employed and cost-effective choice. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Dissolve the racemic this compound (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in a minimal amount of hot methanol.

-

Slowly add the hot tartaric acid solution to the hot diamine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to facilitate crystallization.

-

Collect the precipitated diastereomeric salt by vacuum filtration. This salt will be enriched in one of the diastereomers.

-

To isolate the free diamine, suspend the diastereomeric salt in water and add 2M NaOH solution until the pH is >12.

-

Extract the liberated free diamine with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

-

The mother liquor from the first crystallization is enriched in the other diastereomer. This can be recovered by basification and extraction, and then resolved using D-(-)-tartaric acid to obtain the other enantiomer.

| Parameter | Condition | Rationale |

| Resolving Agent | L-(+)-Tartaric Acid | Readily available and inexpensive chiral acid. |

| Solvent | Methanol | Provides good solubility for the reactants and differential solubility for the diastereomeric salts. |

| Crystallization | Slow cooling | Promotes the formation of well-defined crystals and enhances the efficiency of the resolution. |

Applications in Asymmetric Catalysis

The enantiomerically pure this compound is a versatile ligand for various asymmetric transformations. For instance, its ruthenium complexes have shown excellent performance in the asymmetric transfer hydrogenation of ketones.[3]

Conclusion

The synthesis of chiral this compound is a well-established and reproducible process. The key to success lies in the careful execution of the reductive amination and the meticulous fractional crystallization for chiral resolution. This guide provides a robust framework for researchers to access this valuable chiral ligand, paving the way for its application in the development of novel asymmetric catalytic methodologies.

References

-

Wu, J., et al. (2005). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters. Available at: [Link]

-

Zhu, S., et al. (2012). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

-

Hu, X., et al. (2018). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2018). Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Semantic Scholar. Available at: [Link]

-

Musacchio, A. J., et al. (2018). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. PMC. Available at: [Link]

-

Uematsu, N., et al. (2003). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. Available at: [Link]

-

Cruz, A. C., et al. (2017). Enantioselective Synthesis of 1,2-Diamines Containing Tertiary and Quaternary Centers through Rhodium-Catalyzed DYKAT of Racemic Allylic Trichloroacetimidates. PubMed. Available at: [Link]

-

Foubelo, F., et al. (2014). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. Available at: [Link]

-

Foubelo, F., et al. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]

-

Foubelo, F., et al. (2014). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]

-

Liu, K., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

-

Liu, K., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

-

Zhang, L., et al. (2013). Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). Method of producing 4,4-dichlorobenzophenone. Google Patents.

-

Ibragimov, A. G., et al. (2021). Chiral Bis(8-Quinolyl)Ethane-Derived Diimine: Structure Elucidation and Catalytic Performance in Asymmetric Synthesis of (S)-Warfarin. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. ResearchGate. Available at: [Link]

-

Fu, G. C. (2001). Applications of planar-chiral heterocycles in asymmetric catalysis. DSpace@MIT. Available at: [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka | Patsnap. Available at: [Link]

-

gsrs. (n.d.). 1,2-BIS(4-CHLOROPHENYL)ETHANE. gsrs. Available at: [Link]

-

Rivera, A., et al. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. ResearchGate. Available at: [Link]

-

precisionFDA. (n.d.). 1,2-BIS(4-CHLOROPHENYL)ETHANE. precisionFDA. Available at: [Link]

-

PubChem. (n.d.). 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine. PubChem. Available at: [Link]

- Google Patents. (n.d.). Preparation of n, n'-dibenzylethylenediamine. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. The Royal Society of Chemistry. Available at: [Link]

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). MOCEDES. Available at: [Link]

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Derivatives and Analogues for Drug Discovery

This guide provides a comprehensive technical overview of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and burgeoning therapeutic applications of this chemical scaffold, with a particular focus on its potential in developing novel antimicrobial and anticancer agents.

Introduction: The Versatile 1,2-Diarylethane-1,2-diamine Scaffold

The 1,2-diphenylethane-1,2-diamine (DPEN) scaffold is a privileged structure in medicinal chemistry and asymmetric catalysis.[1] Its inherent C2 symmetry and the presence of two modifiable amino groups make it an excellent building block for creating a diverse range of molecules with specific biological activities. The introduction of chloro-substituents on the phenyl rings, as in this compound, significantly modulates the electronic and lipophilic properties of the molecule, often enhancing its biological potency. This guide will explore the chemical space around this chlorinated diamine core, highlighting key derivatives and their therapeutic promise.

Synthesis and Characterization

General Synthetic Pathway: Reductive Amination

A common method for the synthesis of 1,2-diarylethane-1,2-diamines is the reductive amination of a benzil derivative.[2] This approach offers a versatile route to both the core diamine and its N-substituted analogues.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of a 1,2-Diarylethane-1,2-diamine Derivative (General Procedure)

-

Imine Formation: Dissolve the substituted benzil (1 equivalent) in a suitable solvent such as methanol or ethanol. Add an ammonia source, like ammonium acetate (excess), to the solution. Stir the mixture at room temperature or with gentle heating to facilitate the formation of the diimine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution. The reduction is typically exothermic.

-

Work-up and Purification: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Therapeutic Applications and Key Derivatives

The this compound scaffold has given rise to a variety of derivatives with promising therapeutic activities, particularly in the fields of infectious diseases and oncology.

Antimicrobial Derivatives

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Derivatives of this compound have shown significant potential in this area.

A notable class of derivatives are the 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones. These compounds have been identified as potent inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4]

The inhibition of MurB disrupts the integrity of the bacterial cell wall, leading to cell death. This mechanism is particularly attractive as it targets a pathway not exploited by many current antibiotics.

Caption: Inhibition of MurB by pyrazolidine-3,5-dione derivatives.

Compounds in this class have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[3]

| Compound Class | Target | Activity Spectrum | Reference |

| Pyrazolidine-3,5-diones | MurB | Gram-positive bacteria (including resistant strains) | [3][4] |

| Schiff Base Derivatives | Not specified | S. aureus, P. aeruginosa, S. enterica | [5] |

Schiff base derivatives of 1,2-diarylethane-1,2-diamines have also been investigated for their antimicrobial properties. For instance, N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine has shown promising activity against a panel of pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[5] The presence of the chloro and hydroxyl groups on the phenyl rings appears to be crucial for their activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]

Anticancer Derivatives

The this compound scaffold has also been utilized in the design of novel anticancer agents.

Interestingly, the same class of pyrazolidine-3,5-dione derivatives that exhibit antibacterial activity has also shown potent anticancer properties. A series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[7]

One of the lead compounds from this series, designated as 4u , exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range.[7] Mechanistic studies revealed that this compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases-9 and -3.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-dioxopyrazolidines, novel inhibitors of UDP-N- acetylenolpyruvylglucosamine reductase (MurB) with activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Foreword: Navigating the Chiral Landscape of Vicinal Diamines

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the stereoisomers of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. This C₂-symmetric vicinal diamine, a halogenated analog of the well-studied 1,2-diphenylethane-1,2-diamine (DPEN), presents a unique chiral scaffold with significant potential in asymmetric synthesis and medicinal chemistry. The presence of two stereogenic centers gives rise to three distinct stereoisomers: a pair of enantiomers, (1R,2R) and (1S,2S), and an achiral meso-diastereomer. The precise control and characterization of these individual stereoisomers are paramount to harnessing their specific properties.

This document moves beyond a mere recitation of facts. It is structured to provide a logical, in-depth narrative that explains the "why" behind the "how." We will delve into the synthesis of the racemic and meso mixture, the classical resolution of the enantiomers, their detailed analytical characterization, and their application as chiral ligands. The protocols described herein are grounded in established methodologies for analogous compounds, providing a robust starting point for your own investigations.

Understanding the Stereoisomers

The core structure of this compound possesses two chiral carbons at the C1 and C2 positions. This leads to the existence of three stereoisomers:

-

(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : This pair of non-superimposable mirror images are enantiomers. They exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

-

(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : This is the meso compound. Despite having two stereocenters, it possesses an internal plane of symmetry and is therefore achiral and optically inactive.

The distinct spatial arrangement of the amino and 4-chlorophenyl groups in each isomer is the basis for their differential behavior in chiral environments, a property that is central to their application in asymmetric catalysis.

Figure 1: Relationship between the stereoisomers.

Synthesis and Resolution: From Racemate to Enantiopure Amines

The synthesis and subsequent resolution of the enantiomers are critical first steps. While a specific protocol for this compound is not extensively documented, a reliable pathway can be adapted from the synthesis of its parent compound, 1,2-diphenylethane-1,2-diamine (DPEN).[1]

Synthesis of the Racemic and Meso Mixture

The synthesis begins with the reductive amination of 4,4'-dichlorobenzil. This precursor can be prepared by the oxidation of 4,4'-dichlorodeoxybenzoin. The reductive amination yields a mixture of the racemic (R,R/S,S) and meso diastereomers.

Proposed Protocol:

-

Preparation of 4,4'-Dichlorobenzil: Oxidize 4,4'-dichlorodeoxybenzoin using a suitable oxidizing agent (e.g., nitric acid or copper(II) acetate in acetic acid).

-

Reductive Amination: Dissolve 4,4'-dichlorobenzil in a suitable solvent such as methanol saturated with ammonia.

-

Hydrogenate the mixture in a high-pressure autoclave using a catalyst like Raney Nickel.

-

After the reaction is complete, filter off the catalyst and evaporate the solvent. The resulting solid will be a mixture of the racemic and meso isomers of this compound.

The ratio of racemic to meso products can often be influenced by the reaction conditions, with lower temperatures sometimes favoring the formation of one diastereomer over the other.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and scalable method for separating enantiomers.[2][3][4] This process leverages the formation of diastereomeric salts with a chiral resolving agent. For basic compounds like diamines, chiral acids such as tartaric acid are excellent choices.[5] The resulting diastereomeric salts, for instance, (1R,2R)-diamine·(2R,3R)-tartrate and (1S,2S)-diamine·(2R,3R)-tartrate, have different solubilities, allowing for their separation by fractional crystallization.[6]

Step-by-Step Resolution Protocol:

-

Salt Formation: Dissolve the mixture of racemic and meso diamines in a minimal amount of a hot alcohol, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiopure resolving agent, for example, L-(+)-tartaric acid, in the same hot solvent.

-

Crystallization: Slowly add the hot tartaric acid solution to the diamine solution with stirring. The less soluble diastereomeric salt will begin to precipitate as the solution cools. Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, now enriched in the more soluble diastereomer, can be set aside for later recovery of the other enantiomer.

-

Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide, until the solution is strongly alkaline. This will deprotonate the amine, liberating the free enantiopure diamine.

-

Extraction: Extract the liberated diamine with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched diamine.

The enantiomeric excess (e.e.) of the product can be enhanced by recrystallizing the diastereomeric salt before the liberation of the free amine.

Figure 2: Workflow for chiral resolution.

Analytical Characterization of Stereoisomers

Unambiguous characterization of the isolated stereoisomers is crucial. A combination of chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7] Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose carbamates, are particularly effective for the separation of a wide range of chiral molecules, including diamines.[3][8]

Proposed Chiral HPLC Method Development:

-

Column Selection: Start with a polysaccharide-based CSP. Columns like Daicel's CHIRALPAK® series (e.g., IA, IB, IC) are excellent candidates due to their proven efficacy in separating structurally similar compounds.[8]

-

Mobile Phase Screening:

-

Normal Phase: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine (0.1%), is often necessary to improve the peak shape of basic analytes like diamines.

-

Polar Organic Phase: A mobile phase of acetonitrile with a small percentage of methanol can also be effective.

-

Reversed Phase: Acetonitrile/water or methanol/water systems can be explored, especially with bonded polysaccharide phases.

-

-

Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and retention times. The column temperature can also be varied to improve separation.

Table 1: Representative Chiral HPLC Conditions for Method Screening

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

| Column | CHIRALPAK® IA (or similar) | CHIRALPAK® IC (or similar) |

| Mobile Phase | n-Hexane/Isopropanol/DEA (80:20:0.1) | Acetonitrile/Methanol (95:5) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

It is expected that the enantiomers ((1R,2R) and (1S,2S)) will be resolved from each other, and the meso isomer will have a distinct retention time, allowing for the simultaneous analysis of all three stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. While the ¹H and ¹³C NMR spectra of the (1R,2R) and (1S,2S) enantiomers will be identical in an achiral solvent, the spectrum of the meso diastereomer will be different due to its different symmetry.

Expected Spectral Features (based on 1,2-diphenylethane-1,2-diamine analogs): [2][9]

-

¹H NMR:

-

Aromatic Protons: The protons on the 4-chlorophenyl rings will appear as two doublets (an AA'BB' system) in the aromatic region (typically 7.0-7.5 ppm).

-

Methine Protons (CH-N): The benzylic protons will appear as a singlet in the meso isomer due to symmetry. In the enantiomers, these protons are chemically equivalent and will also appear as a singlet, but likely at a slightly different chemical shift than the meso isomer. These peaks are expected in the 4.0-4.5 ppm range.

-

Amine Protons (NH₂): These will appear as a broad singlet, and their chemical shift will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: The aromatic region will show four distinct signals for the 4-chlorophenyl group.

-

Methine Carbons (C-N): A single signal is expected for the two equivalent methine carbons in both the meso and the enantiomeric pairs, but at different chemical shifts. This signal would likely appear in the 60-70 ppm range.

-

The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to cause a downfield shift of the aromatic and benzylic proton and carbon signals compared to the non-substituted DPEN.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Stereoisomer | Proton/Carbon | Predicted δ (ppm) | Multiplicity |

| Enantiomers | Aromatic H | ~7.2-7.4 | m |

| Methine H | ~4.2 | s | |

| Amine H | variable | br s | |

| Aromatic C | ~128-140 | ||

| Methine C | ~65 | ||

| Meso | Aromatic H | ~7.2-7.4 | m |

| Methine H | ~4.3 | s | |

| Amine H | variable | br s | |

| Aromatic C | ~128-140 | ||

| Methine C | ~68 |

Note: These are estimated values and should be confirmed experimentally.

Applications in Asymmetric Catalysis

Enantiopure vicinal diamines are privileged ligands in asymmetric catalysis.[10][11][12] They are precursors to a wide range of chiral catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The (1R,2R)- and (1S,2S)-isomers of this compound can be used to form complexes with transition metals like Ruthenium, Rhodium, and Iridium.

A prominent application is in the asymmetric transfer hydrogenation of prochiral ketones. For instance, a catalyst formed in situ from a Ruthenium precursor and a chiral diamine ligand can efficiently reduce acetophenone to 1-phenylethanol with high enantioselectivity.[9] The electron-withdrawing nature of the chloro-substituents on the phenyl rings can modulate the electronic properties of the metal center, potentially influencing the catalyst's activity and selectivity compared to the parent DPEN ligand.

Illustrative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Pre-formation: In an inert atmosphere, dissolve a Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the enantiopure (1R,2R)- or (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine ligand in an appropriate solvent like isopropanol. Heat the mixture to form the active catalyst.

-

Reaction: To the catalyst solution, add the substrate (acetophenone) and a hydrogen source (e.g., a formic acid/triethylamine mixture or isopropanol).

-

Monitoring and Work-up: Stir the reaction at a controlled temperature and monitor its progress by TLC or GC. Upon completion, quench the reaction and extract the product.

-

Analysis: Purify the product (1-phenylethanol) and determine the yield and enantiomeric excess (by chiral HPLC or GC).

Figure 3: Asymmetric transfer hydrogenation workflow.

Conclusion and Future Outlook

The stereoisomers of this compound represent a valuable class of chiral building blocks. This guide has provided a comprehensive framework for their synthesis, separation, and characterization, drawing upon established principles and methodologies for analogous compounds. The successful isolation and characterization of these stereoisomers will undoubtedly pave the way for their broader application in asymmetric synthesis, enabling the development of novel catalytic systems for the production of enantiomerically pure pharmaceuticals and fine chemicals. Further research into the crystallographic analysis of the individual stereoisomers and their metal complexes will provide deeper insights into their structure-activity relationships and guide the rational design of next-generation chiral catalysts.

References

-

PubChem. . National Center for Biotechnology Information. Accessed January 7, 2026.

-

BenchChem. . Accessed January 7, 2026.

-

BenchChem. . Accessed January 7, 2026.

-

BenchChem. . Accessed January 7, 2026.

- Bessonov, I. V., et al. (2005). Stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives. Russian Chemical Bulletin, 54(1), 211-214.

- Tada, M., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Symmetry, 14(2), 319.

-

SpectraBase. . Accessed January 7, 2026.

- Zhang, T., et al. (2010). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 610, 197-207.

-

ChemicalBook. . Accessed January 7, 2026.

- Hamplová, V., et al. (2019). Chiral separation of novel diazenes on a polysaccharide-based stationary phase in the reversed-phase mode.

- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

-

Organic Chemistry Portal. . Accessed January 7, 2026.

-

ResearchGate. . Accessed January 7, 2026.

- Lee, H., et al. (2019).

-

ChemicalBook. . Accessed January 7, 2026.

-

Wikipedia. . Accessed January 7, 2026.

-

BenchChem. . Accessed January 7, 2026.

- Spivey, A. C., et al. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media.

-

Organic Chemistry Portal. . Accessed January 7, 2026.

-

Merck. . Accessed January 7, 2026.

- Li, X., et al. (2021). I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot. The Journal of Organic Chemistry, 86(17), 11847-11858.

-

Daicel Chiral Technologies. . Accessed January 7, 2026.

-

BenchChem. . Accessed January 7, 2026.

- Zeng, F., et al. (2020).

- Pescatori, L., et al. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 29(1), 1-25.

-

Thermo Fisher Scientific. . Accessed January 7, 2026.

- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Organic & Biomolecular Chemistry, 4(16), 3011-3030.

- Zeng, F., et al. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.

- Wróblewska, A., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4987.

-

ChemicalBook. . Accessed January 7, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed January 7, 2026.

- Lucet, D., et al. (2000). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 100(1), 169-216.

- Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.

Sources

- 1. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 4. (1R,2R)-(+)-1,2-Diphenylethylenediamine(35132-20-8) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Privileged Scaffold: A Technical History of 1,2-Diamines in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-diamine motif represents one of the most robust and versatile "privileged ligand" scaffolds in the field of asymmetric catalysis. Its unique ability to form stable, well-defined chiral environments around a metal center has been instrumental in the development of highly enantioselective transformations that are foundational to modern organic synthesis and drug development. This guide provides a comprehensive technical overview of the history and evolution of 1,2-diamines in catalysis. We will explore the conceptual leap that established C₂-symmetric diamines as powerful chiral inductors, delve into the synthesis and application of cornerstone ligands such as 1,2-diphenylethane-1,2-diamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), and analyze their roles in Nobel Prize-winning reactions, including the Noyori asymmetric hydrogenation and the Jacobsen-Katsuki epoxidation. Through mechanistic insights, detailed experimental protocols, and a forward-looking perspective, this document serves as a definitive resource for professionals seeking to understand and leverage the power of 1,2-diamine-based catalysts.

Introduction: The Rise of a Privileged Ligand

In the quest for enantiomerically pure compounds, particularly within the pharmaceutical industry, the development of catalytic asymmetric synthesis has been a paramount achievement.[1] At the heart of this field lies the chiral catalyst, an entity capable of transferring stereochemical information to a prochiral substrate with high fidelity. While numerous ligand classes have been explored, the vicinal 1,2-diamine scaffold has emerged as a uniquely powerful and adaptable platform.[2][3][4][5][6][7]

Their prevalence stems from several key features:

-

Strong Bidentate Coordination: The two nitrogen atoms readily chelate to a wide range of transition metals, forming a stable five-membered ring that provides a predictable and rigid coordination geometry.

-

Tunable Steric and Electronic Properties: The substituents on the nitrogen atoms and the diamine backbone can be easily modified, allowing for fine-tuning of the catalyst's reactivity and selectivity for a specific substrate.

-

C₂-Symmetry: Many of the most successful 1,2-diamine ligands possess a C₂ axis of rotational symmetry. This structural feature simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

This guide will trace the trajectory of these remarkable molecules, from their initial synthesis to their application in some of the most elegant and impactful catalytic systems known to chemistry.

Pillar I: 1,2-Diphenylethane-1,2-diamine (DPEN) and the Asymmetric Hydrogenation Revolution

Perhaps no other reaction showcases the power of 1,2-diamines more effectively than the asymmetric hydrogenation of ketones, a field revolutionized by the work of Ryōji Noyori, for which he shared the Nobel Prize in Chemistry in 2001.[8][9] The cornerstone of this technology is the chiral ligand N-tosyl-1,2-diphenylethylenediamine (TsDPEN), a derivative of DPEN.

Synthesis and Optical Resolution of DPEN

1,2-Diphenylethane-1,2-diamine (DPEN) can be synthesized from the readily available starting material benzil via reductive amination.[9] The process yields a mixture of the chiral (racemic) and meso diastereomers. The valuable chiral form is then resolved into its (1R,2R) and (1S,2S) enantiomers using tartaric acid as a chiral resolving agent.[9]

The Noyori Catalyst: A Paradigm of Metal-Ligand Bifunctionality

In the 1990s, Noyori's group discovered that ruthenium(II) complexes bearing both a diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand were exceptionally effective for the asymmetric hydrogenation of simple, unfunctionalized ketones.[10] A major breakthrough was the subsequent development of phosphine-free catalysts, such as [RuCl(η⁶-arene)(N-TsDPEN)].[11][12] These catalysts operate via a "metal-ligand bifunctional" mechanism, a concept that has profoundly influenced catalyst design.

The hydrogenation does not proceed through direct coordination of the ketone to the metal center. Instead, it occurs in the outer coordination sphere of an 18-electron RuH₂ complex.[13] The reaction involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from one of the diamine's N-H groups are transferred simultaneously to the ketone's carbonyl group.[13] This concerted transfer is the key to the reaction's high efficiency and enantioselectivity.

Caption: Mechanism of Noyori Asymmetric Hydrogenation.

A fascinating aspect of this catalytic system is its application in asymmetric transfer hydrogenation (ATH), where a hydrogen donor like a formic acid/triethylamine mixture or isopropanol replaces molecular hydrogen (H₂).[9][11][12] The [RuCl(η⁶-p-cymene)TsDPEN] catalyst is particularly effective for this transformation.[11][14]

Performance Data

The efficacy of the Noyori-type catalysts is evident in their ability to reduce a wide range of ketones with exceptional enantioselectivity and high turnover numbers (TON).

| Substrate | Catalyst System | S/C Ratio | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S,S)-TsDPEN-Ru(II) / HCOOH:NEt₃ | 200 | 97% | [14] |

| 1-Tetralone | (S,S)-TsDPEN-Ru(II) / H₂ | 1000 | >99% | [10] |

| p-Aminoacetophenone | Tethered (R,R)-TsDPEN-Ru(II) / aq. HCOONa | 100 | 94% | [15] |

| Benzil | (cymene)Ru(S,S-TsDPEN) / HCOOH | - | >99% (R,R) | [9] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on established methodologies.[11][14]

-

Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (2.2 mol%) to an oven-dried Schlenk flask.

-

Reaction Setup: Remove the flask from the glovebox and add degassed solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).

-

Substrate Addition: Add acetophenone (1.0 equivalent) to the flask via syringe.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.

Pillar II: trans-1,2-Diaminocyclohexane (DACH) and the Mastery of Asymmetric Oxidation

The rigid, C₂-symmetric backbone of trans-1,2-diaminocyclohexane (DACH) provides a well-defined and predictable chiral environment, making it another cornerstone ligand in asymmetric catalysis.[2][16] Its derivatives have been pivotal in developing powerful methods for asymmetric epoxidation and allylic alkylation.

The Jacobsen-Katsuki Epoxidation

Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction enables the highly enantioselective epoxidation of unfunctionalized alkenes.[17][18][19] It stands as a complementary method to the Sharpless epoxidation, which is primarily for allylic alcohols.[18][19] The catalyst, known as Jacobsen's catalyst, is a manganese(III)-salen complex derived from a chiral DACH backbone.[20]

The catalyst is typically prepared in a straightforward two-step synthesis from commercially available (1R,2R)- or (1S,2S)-DACH and a substituted salicylaldehyde.[17] It uses a common and inexpensive terminal oxidant like sodium hypochlorite (household bleach).[17][19]

Caption: Synthesis workflow for Jacobsen's Catalyst.

The mechanism is not fully elucidated but is thought to involve a manganese(V)-oxo species as the active oxidant.[18] The precise geometry enforced by the chiral salen ligand dictates the face selectivity of oxygen atom transfer to the approaching alkene, leading to high enantioselectivity, particularly for cis-disubstituted olefins.[17]

The Trost Ligand in Asymmetric Allylic Alkylation (AAA)

The DACH scaffold is also central to the Trost ligand, developed by Barry Trost. This ligand, prepared by the amide coupling of 2-diphenylphosphinobenzoic acid with (S,S)-DACH, is exceptionally powerful for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[21] These reactions are fundamental for constructing stereogenic centers via C-C bond formation. The well-defined chiral pocket created by the ligand around the palladium center allows for exquisite control over the enantioselectivity of the nucleophilic attack on the π-allyl-palladium intermediate.

Experimental Protocol: Jacobsen Epoxidation of cis-β-Methylstyrene

This protocol is a representative example based on established methodologies.[17][19]

-

Setup: To a round-bottom flask, add a buffered solution of commercial bleach (e.g., pH ~11.3, adjusted with Na₂HPO₄ and NaOH). Cool the solution to 0 °C.

-

Substrate & Catalyst: Add the alkene, cis-β-methylstyrene (1.0 equivalent), dissolved in a suitable solvent like dichloromethane (CH₂Cl₂). Add the (R,R)-Jacobsen's catalyst (1-5 mol%).

-

Reaction: Stir the biphasic mixture vigorously at 0 °C to room temperature. The reaction is often characterized by a color change from dark brown to a lighter yellow-brown. Monitor progress by TLC or GC.

-

Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the purified epoxide product by chiral HPLC or GC analysis.

Expanding the Horizon: Other Key Applications

While the Noyori hydrogenation and Jacobsen epoxidation are landmark examples, the utility of 1,2-diamines extends far beyond them.

-

Sharpless Asymmetric Dihydroxylation (AD): Although the chiral ligands in the Sharpless AD are cinchona alkaloids, the reaction itself produces 1,2-diols.[22][23][24][25] These diols can then be converted into chiral 1,2-diamines, providing an alternative synthetic route to these valuable building blocks.

-

Copper-Catalyzed Cross-Coupling: Simple N,N'-dialkylated 1,2-diamines, particularly derivatives of ethylenediamine and DACH, have proven to be excellent ligands for copper-catalyzed cross-coupling reactions, such as the Goldberg amidation, enabling C-N bond formation under mild conditions.[26]

-

Organocatalysis: In recent years, 1,2-diamines and their derivatives have been employed directly as organocatalysts.[8] For instance, their ammonium salts can catalyze enantioselective Diels-Alder reactions, and thiourea derivatives derived from DPEN act as bifunctional catalysts, activating both the electrophile and nucleophile through hydrogen bonding.[8][27]

Future Outlook and Conclusion

The history of 1,2-diamines in catalysis is a testament to the power of rational ligand design. From the conceptual elegance of C₂-symmetry to the development of highly specialized catalysts for specific transformations, these scaffolds have repeatedly proven their worth. The field continues to evolve, with current research focusing on:

-

Heterogenization: Immobilizing 1,2-diamine-based catalysts on solid supports to facilitate catalyst recovery and recycling, a key goal for industrial applications.

-

Biomimetic Catalysis: Designing diamine catalysts that operate in aqueous media, mimicking the efficiency and environmental friendliness of enzymes.[28]

-

Broader Substrate Scope: Developing new generations of catalysts that can handle traditionally challenging substrates with high selectivity.[15]

References

- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)

- 1,2-Diphenylethane-1,2-diamine (DPEN). Benchchem.

- Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone.

- Jacobsen epoxid

- Chiral diamines in asymmetric synthesis. UCL Discovery - University College London.

- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.

- Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing).

- Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.

- Jacobsen epoxid

- trans-RuH(eta1-BH4)(binap)(1,2-diamine): a catalyst for asymmetric hydrogenation of simple ketones under base-free conditions. PubMed.

- Jacobsen epoxid

- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.

- Diphenylethylenediamine. Wikipedia.

- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.

- Jacobsen's c

- Sharpless asymmetric dihydroxyl

- An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Who we serve.

- Application Notes and Protocols for (1S,2S)-1,2-Diaminocyclohexane as a Chiral Ligand in Metal Complexes. Benchchem.

- Catalytic asymmetric synthesis of 1,2-diamines.

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.

- Sharpless Dihydroxylation (Bishydroxyl

- Sharpless Asymmetric Dihydroxyl

- Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogen

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N

- Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate.

- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.

- Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH.

- Noyori Asymmetric Hydrogenation.

Sources

- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 2. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. rua.ua.es [rua.ua.es]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 19. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 20. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 21. thieme-connect.com [thieme-connect.com]

- 22. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 23. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. mdpi.com [mdpi.com]

- 26. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: Synthesis, Stereochemistry, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a vicinal diamine that has garnered significant interest in the fields of synthetic chemistry and drug discovery. Its rigid backbone and the presence of two stereogenic centers make it a valuable chiral ligand and a key structural motif in biologically active molecules. This guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, and notable applications, with a focus on its role in asymmetric catalysis and as a scaffold in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The fundamental identification of this compound is crucial for its application in research and development.

IUPAC Name: this compound[1]

Stereoisomers and CAS Numbers: This compound can exist as a pair of enantiomers, (1R,2R) and (1S,2S), and a meso form, (1R,2S). It is critical to distinguish between these stereoisomers as their chemical and biological activities can differ significantly.

| Stereoisomer | Synonym(s) | CAS Number |

| Racemic Mixture | (±)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | 86212-34-2[1][2] |

| (1S,2S) | (1S,2S)-(-)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | 86212-34-2 is often used for this isomer as well[2] |

| meso | meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8[1] |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₄Cl₂N₂ |

| Molecular Weight | 281.18 g/mol |

| Appearance | White to yellow powder |

| Storage | Store at 2-8°C, protected from light and air |

Stereoselective Synthesis

The synthesis of vicinal diamines, particularly in an enantiomerically pure form, is a significant area of research in organic chemistry. General strategies for the asymmetric synthesis of 1,2-diamines include the ring-opening of aziridines, hydroamination of allylic amines, and the diamination of olefins.

While a specific, detailed protocol for the stereoselective synthesis of this compound is not extensively documented in a single source, a common approach involves the stereoselective reduction of the corresponding α-diimine, which can be synthesized from 4,4'-dichlorobenzil.

Conceptual Synthetic Workflow

A plausible synthetic route, based on established methodologies for analogous 1,2-diarylethanediamines, is outlined below. The key is the stereocontrol in the reduction step.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

-

Diimine Formation: The initial step involves the condensation of a 1,2-dicarbonyl compound (4,4'-dichlorobenzil) with an ammonia source to form the corresponding diimine. This reaction is typically straightforward.

-

Stereoselective Reduction: This is the critical step for establishing the stereochemistry of the final product.

-

To obtain the chiral diamines (e.g., the (1R,2R) or (1S,2S) isomers), asymmetric catalytic hydrogenation is a powerful tool. This involves using a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral phosphine or diamine ligand. The choice of ligand dictates the facial selectivity of hydride delivery to the imine groups.

-

For the synthesis of the meso-diamine, a non-chiral reducing agent that favors syn-reduction can be employed.

-

-

Resolution of Enantiomers: If the reduction step yields a racemic mixture, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. These diastereomeric salts exhibit different physical properties (e.g., solubility), allowing for their separation by fractional crystallization. Subsequent treatment with a base will liberate the pure enantiomers of the diamine.

Applications in Asymmetric Catalysis

Chiral vicinal diamines are a well-established class of ligands in asymmetric catalysis, particularly for transition metal-catalyzed reactions. The nitrogen atoms coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Asymmetric Transfer Hydrogenation (ATH)

One of the most prominent applications of chiral 1,2-diamines, including analogs of this compound, is in the asymmetric transfer hydrogenation of prochiral ketones and imines. In this reaction, a hydrogen donor (e.g., isopropanol or formic acid) is used in place of molecular hydrogen.

Mechanism and Rationale: The diamine ligand, often N-sulfonylated, coordinates to a metal precursor, typically a Ruthenium(II) or Rhodium(III) complex. This forms a chiral catalyst that facilitates the transfer of a hydride from the hydrogen donor to the substrate. The steric and electronic properties of the diamine ligand are crucial for achieving high enantioselectivity. The electron-withdrawing nature of the chloro-substituents on the phenyl rings can influence the electronic properties of the metal center, thereby affecting catalytic activity.

Illustrative Catalytic Cycle:

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.